molecular formula C23H27F3N4O3 B11091584 N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide

Cat. No.: B11091584
M. Wt: 464.5 g/mol
InChI Key: LYHBNLSALYJHJX-UHFFFAOYSA-N
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Description

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide is a complex organic compound featuring an adamantane core, a trifluoromethyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide typically involves multiple steps. One common method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . Another approach involves the use of adamantanecarboxylic acid as an alkylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts such as manganese salts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds.

Scientific Research Applications

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide involves its interaction with specific molecular targets. The adamantane core is known for its ability to interact with viral proteins, potentially inhibiting their function . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide is unique due to the presence of the trifluoromethyl group and the nicotinamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H27F3N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H27F3N4O3/c1-2-17(21-9-13-6-14(10-21)8-15(7-13)11-21)30-19(32)22(23(24,25)26,29-20(30)33)28-18(31)16-4-3-5-27-12-16/h3-5,12-15,17H,2,6-11H2,1H3,(H,28,31)(H,29,33)

InChI Key

LYHBNLSALYJHJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CN=CC=C5

Origin of Product

United States

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